

# Application Notes and Protocols: NMR Spectroscopic Analysis of Taltobulin Intermediate-2

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## Compound of Interest

Compound Name: Taltobulin intermediate-2

Cat. No.: B8768384

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These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of a key synthetic intermediate of Taltobulin, a potent antimicrotubule agent. Taltobulin is a synthetic analogue of the natural tripeptide hemiasterlin and is of significant interest in cancer research due to its ability to circumvent P-glycoprotein-mediated resistance.[1] The structural elucidation of its synthetic intermediates is crucial for process control and the synthesis of the final active pharmaceutical ingredient.

While specific spectral data for a compound explicitly named "**Taltobulin intermediate-2**" is not publicly available, this document outlines the expected NMR characteristics and provides a comprehensive set of protocols for the analysis of a representative dipeptide intermediate. This intermediate is proposed based on the known convergent synthesis of Taltobulin, which involves the sequential coupling of highly sterically hindered and unusual amino acid building blocks.[2]

## Representative Structure of Taltobulin Intermediate-2

For the purpose of these notes, "**Taltobulin intermediate-2**" is represented as the dipeptide formed by the coupling of the central and C-terminal amino acid residues of Taltobulin. This structure contains the key stereocenters and sterically hindered groups that present challenges and require advanced NMR techniques for full characterization.

(Image of the proposed chemical structure of **Taltobulin intermediate-2** would be placed here if image generation were possible. The structure is a dipeptide composed of 3-methyl-3-phenyl-2-(methylamino)butanoic acid and tert-leucine amide.)

## Data Presentation: Expected NMR Data

The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift ranges for the proposed structure of **Taltobulin intermediate-2**. These values are based on established chemical shift ranges for amino acids and peptides and are influenced by the specific electronic and steric environment of the molecule.<sup>[3][4][5][6][7]</sup>

Table 1: Expected  $^1\text{H}$  NMR Chemical Shift Ranges for **Taltobulin Intermediate-2**

Proton Type	Functional Group	Expected Chemical Shift (ppm)	Multiplicity
Aromatic-H	Phenyl Ring	7.20 - 7.50	m
Amide-H	Peptide Bond & C-terminus	6.50 - 8.50	d or br s
$\alpha$ -H	Amino Acid Backbone	3.50 - 4.50	d or s
N-CH <sub>3</sub>	Methylamino Group	2.50 - 3.00	s
$\beta$ -H	tert-Leucine Side Chain	0.90 - 1.20	s
$\gamma$ -CH <sub>3</sub>	Phenyl-gem-dimethyl	1.40 - 1.70	s
$\gamma$ -CH <sub>3</sub>	tert-Leucine Side Chain	0.90 - 1.10	s

Table 2: Expected  $^{13}\text{C}$  NMR Chemical Shift Ranges for **Taltobulin Intermediate-2**

Carbon Type	Functional Group	Expected Chemical Shift (ppm)
Carbonyl (C=O)	Amide/Peptide Bond	170 - 178
Aromatic C (quat)	Phenyl Ring	140 - 150
Aromatic C-H	Phenyl Ring	125 - 130
$\alpha$ -C	Amino Acid Backbone	55 - 65
$\beta$ -C	tert-Leucine Side Chain	30 - 35
$\gamma$ -C	Phenyl-gem-dimethyl	40 - 50
N-CH <sub>3</sub>	Methylamino Group	30 - 35
$\gamma$ -C	tert-Leucine Side Chain	25 - 30

## Experimental Protocols

The following protocols provide a detailed methodology for the complete NMR-based structural elucidation of **Taltobulin intermediate-2**.

### Sample Preparation

- Solvent Selection:** Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a deuterated solvent. Common choices include CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD. The choice of solvent should be based on the solubility of the compound and the desire to observe exchangeable protons (e.g., amide N-H).
- Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both <sup>1</sup>H and <sup>13</sup>C NMR).
- Filtration:** Filter the sample into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

### 1D NMR Data Acquisition

- <sup>1</sup>H NMR Spectroscopy:**

- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
- Typical Parameters:
  - Spectrometer Frequency: 400 MHz or higher for better resolution.
  - Pulse Program: Standard single pulse (zg30).
  - Spectral Width: 12-16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical Parameters:
    - Spectrometer Frequency: 100 MHz or higher.
    - Pulse Program: Standard single pulse with proton decoupling (zgpg30).
    - Spectral Width: 200-240 ppm.
    - Acquisition Time: 1-2 seconds.
    - Relaxation Delay: 2 seconds.
    - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .

## 2D NMR Data Acquisition for Structural Elucidation

For unambiguous assignment of all proton and carbon signals and to establish the connectivity and stereochemistry, a suite of 2D NMR experiments is required.

- COSY (Correlation Spectroscopy):
  - Purpose: To identify proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin-spin couplings, typically over 2-3 bonds. This helps in assembling fragments of the molecule.
  - Pulse Program: cosygpppqf.
- HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: To correlate protons with their directly attached carbons ( $^1\text{J}$ -CH). This is crucial for assigning carbon signals based on their attached, and often already assigned, proton signals.
  - Pulse Program: hsqcedetgpsisp2.3.
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: To identify longer-range couplings between protons and carbons (typically  $^2\text{J}$ -CH and  $^3\text{J}$ -CH). This experiment is key to connecting the molecular fragments identified from COSY.
  - Pulse Program: hmbcgplpndqf.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
  - Purpose: To identify protons that are close in space ( $< 5 \text{ \AA}$ ), which provides information about the 3D structure and stereochemistry of the molecule.
  - Pulse Program: noesygpqh or roesyadgpph.

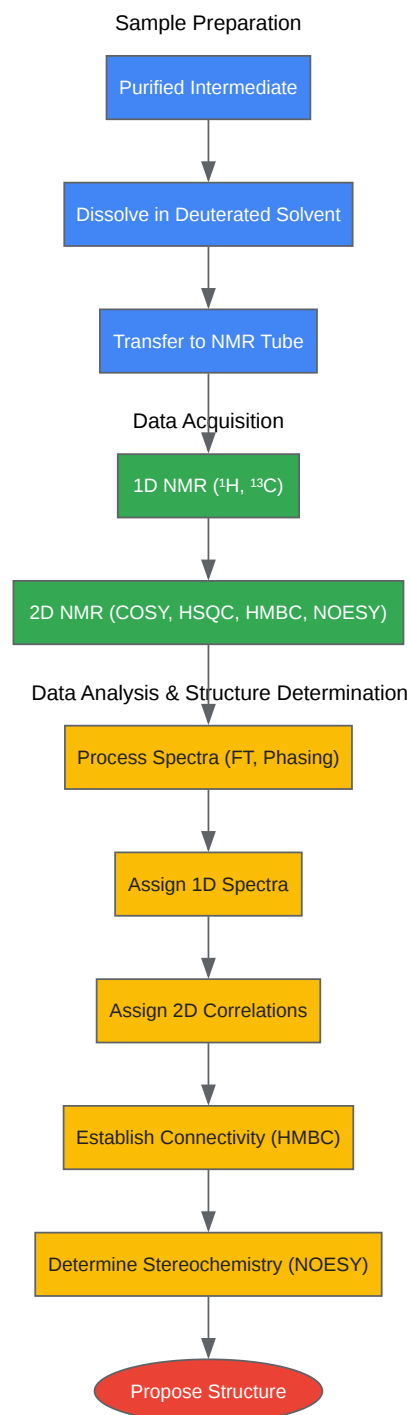
## Data Processing and Analysis

- Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
- Interpretation:

- Assign the proton signals from the 1D  $^1\text{H}$  spectrum based on chemical shifts, multiplicities, and integration.
- Use the COSY spectrum to trace out the spin systems within the molecule.
- Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.
- Use the HMBC spectrum to connect the different spin systems and to assign quaternary carbons.
- Analyze the NOESY/ROESY spectrum to confirm stereochemistry and conformation.

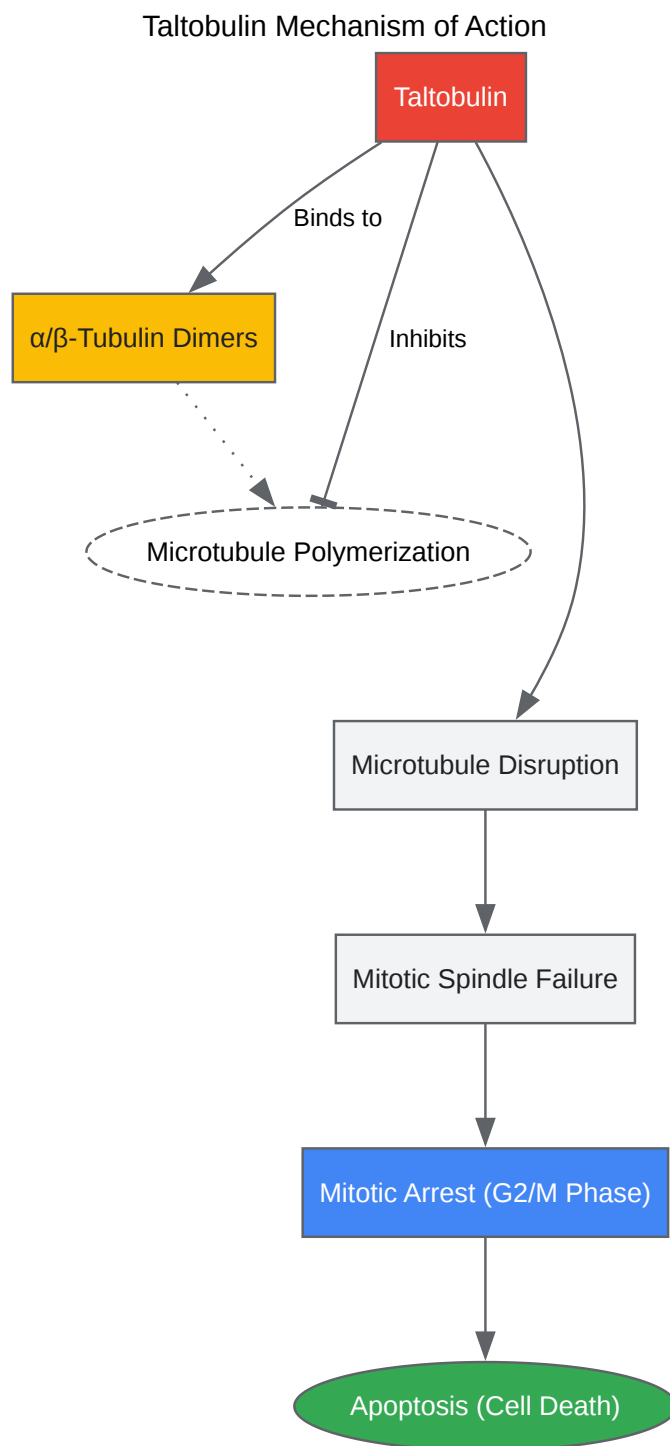
## Visualizations: Pathways and Workflows

## NMR-Based Structure Elucidation Workflow



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Caption: General workflow for the structural elucidation of a synthetic intermediate.



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